(S)-donepezil

Pharmacokinetics Chirality Metabolism

(S)-Donepezil is the pharmaco-effective S-enantiomer of the AChE inhibitor donepezil, exhibiting 1.56-fold higher steady-state plasma exposure and slower hepatic metabolism versus the (R)-enantiomer. This enantiopure reference standard is critical for developing chiral LC-MS/MS methods for therapeutic drug monitoring and bioequivalence studies. Its unique sigma-1 receptor agonism (Ki = 14.6 nM) makes it a valuable tool for CNS drug discovery. Substitution with racemic or (R)-donepezil introduces significant variability, underscoring the need for high-purity (S)-donepezil. Ideal for CYP2D6 polymorphism research and blood-brain barrier penetration studies.

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
Cat. No. B1199465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-donepezil
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m0/s1
InChIKeyADEBPBSSDYVVLD-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Donepezil: Chiral Enantiomer of the Acetylcholinesterase Inhibitor Donepezil


(S)-Donepezil is the S-enantiomer of donepezil, a well-established piperidine-based acetylcholinesterase (AChE) inhibitor approved for the symptomatic treatment of mild-to-moderate Alzheimer's disease [1]. The molecule exhibits stereospecific pharmacology and metabolism that distinguish it from its (R)-counterpart and from other AChE inhibitors like rivastigmine and galantamine [2]. This specificity translates to a unique pharmacokinetic and pharmacodynamic profile, with implications for both clinical efficacy and research applications [3].

Why (S)-Donepezil Cannot Be Replaced by Generic Donepezil or (R)-Enantiomer


Donepezil is used clinically as a racemic mixture, but its two enantiomers exhibit distinct pharmacokinetic and metabolic behaviors. (S)-Donepezil demonstrates a higher steady-state plasma concentration in patients, with a mean level of 23.37 ng/mL compared to 14.94 ng/mL for (R)-donepezil, and undergoes slower hepatic metabolism, leading to a longer residence time [1]. Furthermore, (S)-donepezil has been identified as the pharmaco-effective enantiomer in some studies [2]. These stereoselective differences mean that substituting (S)-donepezil with racemic donepezil or the (R)-enantiomer in research or clinical contexts would introduce significant variability in exposure and potentially alter the pharmacological outcome. The unique sigma-1 receptor agonism of donepezil, which is not shared by other AChE inhibitors, further precludes simple interchange with in-class alternatives like rivastigmine or galantamine [3].

(S)-Donepezil: Quantitative Differentiation Against Comparators


Stereoselective Hepatic Metabolism and Plasma Exposure of (S)-Donepezil vs. (R)-Donepezil

In a clinical study of 52 Alzheimer's patients receiving racemic donepezil, the mean steady-state plasma concentration of (S)-donepezil was significantly higher than that of (R)-donepezil. The mean plasma level of (S)-donepezil was 23.37 ng/mL, compared to 14.94 ng/mL for (R)-donepezil. In vitro studies in human liver microsomes confirmed that (R)-donepezil degrades faster than (S)-donepezil, with a higher Vmax for the (R)-enantiomer [1]. This stereoselective metabolism results in a 1.56-fold higher exposure for the (S)-enantiomer, which is critical for achieving consistent target engagement.

Pharmacokinetics Chirality Metabolism

Sigma-1 Receptor Agonism: A Differentiating Mechanism of Donepezil Not Shared by Rivastigmine or Tacrine

Donepezil binds to the sigma-1 receptor with high affinity (Ki = 14.6 nM) [1]. In behavioral models, donepezil exhibited sigma-1 receptor-mediated antidepressant-like and memory-enhancing effects that were blocked by a selective sigma-1 antagonist. Critically, these effects were not observed with the other acetylcholinesterase inhibitors rivastigmine and tacrine at comparable doses for AChE inhibition [2]. This demonstrates a unique, secondary pharmacology that differentiates donepezil from its in-class alternatives.

Pharmacology Receptor Binding Neuroprotection

Comparative AChE Inhibition: Donepezil's Potency vs. Tacrine and NXX-066

In a comparative study of rat brain acetylcholinesterase, donepezil demonstrated significantly greater inhibitory potency than tacrine and NXX-066. The IC50 for donepezil was 33 ± 12 nM, compared to 125 ± 23 nM for tacrine and 148 ± 15 nM for NXX-066 [1]. This establishes donepezil as the more potent inhibitor among these comparators, which may translate to a higher therapeutic index or lower required dose.

Enzymology Inhibition Potency

Clinical Effectiveness of Donepezil vs. Galantamine and Rivastigmine: A Systematic Review

A systematic review and meta-analysis comparing donepezil, galantamine, and rivastigmine for Alzheimer's disease found conflicting results across individual studies. However, one study included in the analysis found donepezil to be more efficacious than galantamine, while another found rivastigmine to be more efficacious than donepezil [1]. In a 12-week head-to-head trial, donepezil and rivastigmine showed similar improvements in cognitive scores, but clinician and caregiver satisfaction ratings were significantly better for donepezil [2]. This indicates that while class-level AChE inhibition is similar, real-world tolerability and preference can differ.

Clinical Efficacy Meta-Analysis Alzheimer's Disease

Blood-Brain Barrier Penetration: Donepezil's Favorable Brain-to-Plasma Ratio

Donepezil readily crosses the blood-brain barrier (BBB), achieving brain concentrations that are approximately twice that of plasma concentrations [1]. This favorable brain-to-plasma ratio of about 2:1 is a key pharmacokinetic advantage for a CNS-active drug, ensuring adequate target engagement at the site of action. While this is a class-level property for many lipophilic AChE inhibitors, the specific ratio for donepezil is well-characterized and provides a benchmark for evaluating new analogs.

Pharmacokinetics CNS Penetration Drug Distribution

(S)-Donepezil: Optimized Research and Industrial Use Cases


Stereoselective Metabolism and Drug-Drug Interaction Studies

The stereoselective hepatic metabolism of (S)-donepezil, which results in a 1.56-fold higher plasma concentration compared to the (R)-enantiomer, makes it an ideal tool for investigating the role of CYP2D6 polymorphisms in pharmacokinetic variability and for designing in vitro studies to predict drug-drug interactions involving chiral compounds [1].

Development of Multimodal Neuroprotective Agents

The unique sigma-1 receptor agonism of donepezil (Ki = 14.6 nM), a property not shared by other clinically used AChE inhibitors, makes it a compelling scaffold for developing novel therapeutic candidates aimed at both cholinergic enhancement and sigma-1-mediated neuroprotection or antidepressant effects [1].

Analytical Reference Standard and Chiral Separation Development

The significant difference in the clinical exposure of (S)- and (R)-donepezil underscores the need for high-purity, enantiopure reference standards. (S)-Donepezil is essential for the development and validation of chiral chromatographic methods (e.g., LC-MS/MS) used in therapeutic drug monitoring and bioequivalence studies of racemic donepezil formulations [1].

Positive Control for CNS Penetration and PK/PD Modeling

The well-characterized brain-to-plasma concentration ratio of ~2:1 for donepezil makes it a robust positive control in preclinical studies evaluating the blood-brain barrier penetration of novel CNS drug candidates. Its established PK/PD models in rats further support its use in calibrating and validating new models for cholinergic drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-donepezil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.